Receptor Selectivity: Tiapride vs. Haloperidol and Risperidone
Tiapride demonstrates selective antagonism at dopamine D2 and D3 receptors, whereas haloperidol and risperidone exhibit broader receptor binding profiles. Tiapride shows IC50 values of 110–320 nM for D2 and 180 nM for D3, with no affinity for D1, D4, 5-HT2A, α1-adrenergic, or H1 receptors . In contrast, haloperidol and risperidone bind to a wider range of targets, including D1-4, 5-HT2A/2C, α1/α2-adrenergic, and H1 receptors .
| Evidence Dimension | Receptor binding profile |
|---|---|
| Target Compound Data | IC50 D2: 110–320 nM; D3: 180 nM; D1, D4, 5-HT2A, α1, H1: no affinity |
| Comparator Or Baseline | Haloperidol and risperidone: bind D1-4, 5-HT2A/2C, α1/α2, H1 |
| Quantified Difference | Tiapride: selective D2/D3 antagonism; comparators: broad receptor engagement |
| Conditions | In vitro radioligand binding assays |
Why This Matters
Selectivity reduces the risk of off-target adverse effects, making tiapride a preferred choice in populations sensitive to anticholinergic, antiadrenergic, or antihistaminergic side effects.
- [1] Scatton B, Cohen C, Perrault G, et al. The preclinical pharmacologic profile of tiapride. Eur Psychiatry. 2001;16 Suppl 1:29s-34s. doi:10.1016/s0924-9338(00)00526-5 View Source
- [2] DrugBank. Tiapride. Accessed April 2026. View Source
